5-Bromo-2-[1-(hydroxyimino)ethyl]phenol
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Overview
Description
5-Bromo-2-[1-(hydroxyimino)ethyl]phenol is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromine atom and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[1-(hydroxyimino)ethyl]phenol typically involves the bromination of 2-hydroxyacetophenone followed by the formation of the oxime. The general synthetic route can be summarized as follows:
Bromination: 2-Hydroxyacetophenone is treated with bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 5-position of the aromatic ring.
Oxime Formation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[1-(hydroxyimino)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[1-(hydroxyimino)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-(hydroxyimino)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid ethyl ester: Similar structure but with an ester group instead of an oxime.
Ethyl (hydroxyimino)cyanoacetate: Contains an oxime group but differs in the rest of the structure.
Uniqueness
5-Bromo-2-[1-(hydroxyimino)ethyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenolic ring
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c1-5(10-12)7-3-2-6(9)4-8(7)11/h2-4,11-12H,1H3/b10-5+ |
InChI Key |
NWRUTNXANKUWOG-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)Br)O |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
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